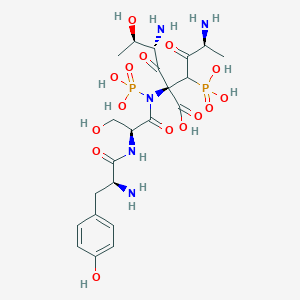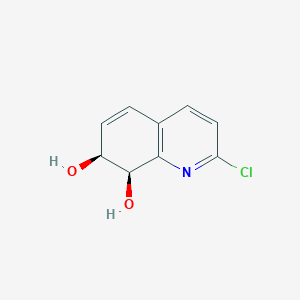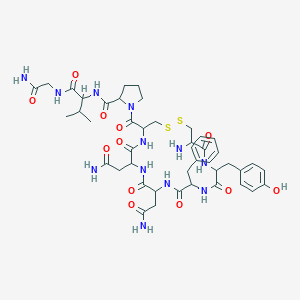
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine (ATPASA) is a synthetic peptide that has been extensively studied for its potential use in scientific research. It is a complex peptide that is made up of five amino acids, each of which plays a specific role in its mechanism of action.
Wirkmechanismus
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine works by mimicking the phosphorylation of proteins. Specifically, it mimics the phosphorylation of three amino acids (threonine, tyrosine, and serine) that are commonly targeted by protein kinases. By mimicking this phosphorylation, Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine can be used to study the activity of protein kinases and their role in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine are not fully understood. However, studies have shown that it can induce the phosphorylation of certain proteins, which can lead to changes in cellular signaling pathways. Additionally, Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine has been shown to have some antimicrobial activity, although the mechanism for this is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is its ability to mimic the phosphorylation of proteins. This makes it a valuable tool for studying protein kinase activity and cellular signaling pathways. Additionally, Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is relatively easy to synthesize and purify, making it accessible for use in research labs.
However, there are also some limitations to using Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine in lab experiments. For example, it may not accurately mimic the phosphorylation of proteins in vivo, since it is a synthetic peptide. Additionally, the effects of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine on cellular signaling pathways are not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine. One area of interest is the development of new synthesis methods that could improve the purity and yield of the peptide. Additionally, further research is needed to fully understand the biochemical and physiological effects of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine, particularly in vivo. Finally, there is potential for the development of new applications for Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine, such as in the study of cancer signaling pathways.
Synthesemethoden
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of each amino acid onto a solid support, followed by deprotection and cleavage to release the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine has been used in a variety of scientific research applications due to its ability to mimic the phosphorylation of proteins. One of the most common uses of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is in the study of protein kinase activity. By adding Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine to a reaction mixture, researchers can monitor the activity of protein kinases and study their role in cellular signaling pathways.
Eigenschaften
CAS-Nummer |
145079-47-6 |
|---|---|
Produktname |
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine |
Molekularformel |
C22H35N5O15P2 |
Molekulargewicht |
671.5 g/mol |
IUPAC-Name |
(2R,5S)-5-amino-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C22H35N5O15P2/c1-9(23)16(31)18(43(37,38)39)22(21(35)36,17(32)15(25)10(2)29)27(44(40,41)42)20(34)14(8-28)26-19(33)13(24)7-11-3-5-12(30)6-4-11/h3-6,9-10,13-15,18,28-30H,7-8,23-25H2,1-2H3,(H,26,33)(H,35,36)(H2,37,38,39)(H2,40,41,42)/t9-,10+,13-,14-,15-,18?,22-/m0/s1 |
InChI-Schlüssel |
GCSAMAGHTYPNJU-CVQONXBLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)[C@](C(C(=O)[C@H](C)N)P(=O)(O)O)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
SMILES |
CC(C(C(=O)C(C(C(=O)C(C)N)P(=O)(O)O)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)C(C(C(=O)C(C)N)P(=O)(O)O)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
Synonyme |
Ala-Thr(P)-Tyr(P)-Ser-Ala alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine ATPTPSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
